

## Part 1: Executive Summary & Strategic Analysis

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### Compound of Interest

Compound Name: 5-Fluoro-6-methylnicotinonitrile

Cat. No.: B7904653

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**5-Fluoro-6-methylnicotinonitrile** is a critical heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., mTOR, PI3K) and ubiquitin-specific protease (USP) modulators. Its structural value lies in the fluorine atom, which modulates metabolic stability and lipophilicity, and the nitrile group, which serves as a versatile handle for transformation into amides, amines, or heterocycles (e.g., tetrazoles, oxadiazoles).

**Synthetic Strategy:** The most robust and scalable route involves the functionalization of the commercially available 3-fluoro-2-methylpyridine. This "Halogen Dance" strategy relies on the directing effects of the fluorine and methyl groups to install a bromine atom at the 5-position (para to the methyl, meta to the fluorine), followed by a palladium-catalyzed cyanation.

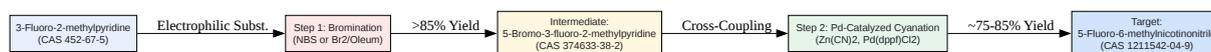
Key Advantages of this Route:

- **Regiocontrol:** The electronic synergism of the 3-F and 2-Me groups directs electrophilic substitution almost exclusively to the 5-position.
- **Scalability:** Avoids the use of unstable diazonium intermediates (Sandmeyer route) or high-pressure fluorination (Halex route).
- **Safety:** Utilizes zinc cyanide ( $Zn(CN)_2$ ) rather than the more volatile HCN or NaCN.

## Part 2: Retrosynthetic Analysis & Workflow

The synthesis is broken down into two primary stages:

- Electrophilic Aromatic Bromination: Conversion of 3-fluoro-2-methylpyridine to 5-bromo-3-fluoro-2-methylpyridine.
- Palladium-Catalyzed Cyanation: Cross-coupling of the aryl bromide with a cyanide source.



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Figure 1: Synthetic workflow for **5-Fluoro-6-methylnicotinonitrile**.

## Part 3: Detailed Experimental Protocols

### Step 1: Synthesis of 5-Bromo-3-fluoro-2-methylpyridine

CAS: 374633-38-2 Rationale: The 5-position is activated by the methyl group (para) and not deactivated significantly by the fluorine (meta). Direct bromination is highly selective.

Reagents & Conditions:

- Substrate: 3-Fluoro-2-methylpyridine (1.0 eq)
- Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq) or Br<sub>2</sub> (1.05 eq)
- Solvent/Catalyst: H<sub>2</sub>SO<sub>4</sub> (conc.) or Oleum (if using Br<sub>2</sub>); Acetonitrile (if using NBS)
- Temperature: 0°C to RT (NBS); 60°C (Br<sub>2</sub>/Oleum)

Protocol (NBS Method - Preferred for Lab Scale):

- Dissolve 3-fluoro-2-methylpyridine (11.1 g, 100 mmol) in anhydrous acetonitrile (100 mL).
- Add N-Bromosuccinimide (NBS) (19.6 g, 110 mmol) portion-wise at 0°C to control the exotherm.
- Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC/LCMS (Target M+H: ~190/192).

- Workup: Concentrate the solvent. Redissolve residue in Ethyl Acetate (EtOAc) and wash with water, saturated NaHCO<sub>3</sub>, and brine.
- Purification: Dry over Na<sub>2</sub>SO<sub>4</sub>, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).
- Yield: Expect 85-92% as a colorless to pale yellow oil/solid.

#### Data Profile (Intermediate):

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.35 (s, 1H, H-6 relative to N), 7.42 (d, J = 9.5 Hz, 1H, H-4), 2.51 (d, J = 2.5 Hz, 3H, CH<sub>3</sub>).
- <sup>19</sup>F NMR: δ -128.5 ppm (approx).

## Step 2: Synthesis of 5-Fluoro-6-methylnicotinonitrile

CAS: 1211542-04-9 Rationale: Palladium-catalyzed cyanation (Rosenmund-von Braun reaction variant) is superior to copper-mediated methods (CuCN) due to milder conditions and easier purification. Zn(CN)<sub>2</sub> is the preferred cyanide source.

#### Reagents & Conditions:

- Substrate: 5-Bromo-3-fluoro-2-methylpyridine (1.0 eq)
- Cyanide Source: Zinc Cyanide (Zn(CN)<sub>2</sub>) (0.6 eq)
- Catalyst: Pd(dppf)Cl<sub>2</sub>·DCM (3-5 mol%) or Pd<sub>2</sub>(dba)<sub>3</sub> (2 mol%) + Xantphos (4 mol%)
- Additives: Zinc dust (10 mol%) (optional, keeps Pd active)
- Solvent: DMF or DMA (Anhydrous, degassed)
- Temperature: 110–120°C

#### Protocol:

- Safety Note: Perform all operations in a well-ventilated fume hood. Have a cyanide antidote kit available.

- In a pressure vial or round-bottom flask, combine 5-bromo-3-fluoro-2-methylpyridine (9.5 g, 50 mmol), Zn(CN)<sub>2</sub> (3.52 g, 30 mmol), and Pd(dppf)Cl<sub>2</sub> (1.2 g, 1.5 mmol).
- Evacuate and backfill with Nitrogen/Argon (3 cycles).
- Add anhydrous DMF (50 mL) via syringe.
- Heat the mixture to 120°C for 4–6 hours. Monitor conversion by LCMS (Bromide peak disappears; Product M+H: 137).
- Workup: Cool to RT. Dilute with EtOAc (200 mL) and quench with 10% aqueous NH<sub>4</sub>OH or saturated NaHCO<sub>3</sub> to complex zinc salts.
- Filter through a pad of Celite to remove palladium black.
- Wash the organic layer with water (3x) and brine (1x) to remove DMF.
- Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
- Yield: Expect 75-85% as a white to off-white crystalline solid.

## Part 4: Analytical Characterization & Specifications

Parameter	Specification	Notes
Appearance	White to off-white solid	May darken upon storage if not pure.
Molecular Formula	C <sub>7</sub> H <sub>5</sub> FN <sub>2</sub>	MW: 136.13 g/mol
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 8.65 (s, 1H), 7.60 (d, J = 9.2 Hz, 1H), 2.65 (d, J = 2.8 Hz, 3H)	Methyl doublet due to F-coupling.
<sup>19</sup> F NMR (CDCl <sub>3</sub> )	δ -125.0 to -130.0 ppm	Characteristic singlet/multiplet.
MS (ESI)	[M+H] <sup>+</sup> = 137.1	
IR (KBr)	2235 cm <sup>-1</sup> (CN stretch)	Distinctive nitrile peak.

## Part 5: Process Safety & Troubleshooting

### Cyanide Management:

- Hazard:  $\text{Zn}(\text{CN})_2$  releases HCN upon contact with strong acids.
- Control: Maintain basic pH during workup (use  $\text{NH}_4\text{OH}$ ). Treat aqueous waste with bleach ( $\text{NaOCl}$ ) to oxidize residual cyanide to cyanate before disposal.

### Regioselectivity Issues:

- Problem: Formation of 6-bromo isomer in Step 1.
- Solution: Ensure temperature is kept low ( $0^\circ\text{C}$ ) during NBS addition. The 5-position is significantly more nucleophilic, but high temps can reduce selectivity.

### Catalyst Deactivation:

- Problem: Incomplete conversion in Step 2.
- Solution: Use anhydrous, thoroughly degassed solvents. Oxygen poisons the Pd(0) species. Addition of catalytic Zn dust helps maintain the active Pd(0) cycle.

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